4-butoxy-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
The compound 4-butoxy-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (hereafter referred to as the target compound) is a 1,3,4-thiadiazole derivative featuring a benzamide core, a butoxy substituent, and a 4-methylthiazole moiety linked via a thioether and amino-oxoethyl chain. Its structure combines heterocyclic and amide functionalities, which are commonly associated with diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . This article provides a detailed comparison of the target compound with structurally and functionally related analogs, focusing on synthesis, physicochemical properties, and biological activities.
Properties
IUPAC Name |
4-butoxy-N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S3/c1-3-4-9-27-14-7-5-13(6-8-14)16(26)22-18-23-24-19(30-18)29-11-15(25)21-17-20-12(2)10-28-17/h5-8,10H,3-4,9,11H2,1-2H3,(H,20,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQRBAIQBKZRFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-butoxy-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that incorporates several pharmacologically significant moieties. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 463.59 g/mol. The structure features a thiazole ring, an amide group, and a butoxy substituent, which are known to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions. For instance, the thiazole moiety can be synthesized through the reaction of thioamide derivatives with appropriate electrophiles. The final product is usually purified using crystallization techniques.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 1,3,4-thiadiazole derivatives. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. In one study, a related thiadiazole compound exhibited an IC50 value of 7.4 µM against the Bcr-Abl positive K562 cell line .
The proposed mechanism of action for compounds containing the thiazole and thiadiazole moieties often involves the inhibition of specific protein kinases or enzymes that are crucial for cancer cell proliferation. For instance, molecular docking studies suggest that these compounds can effectively bind to active sites of target proteins, disrupting their function and leading to apoptosis in cancer cells .
Comparative Biological Activity Table
| Compound Name | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound A | Antitumor | 7.4 | Bcr-Abl Kinase |
| Compound B | AChE Inhibitor | 2.7 | Acetylcholinesterase |
| Compound C | Antifungal | 25.9 | Botrytis cinerea |
Case Studies
- Antitumor Efficacy : A study evaluated a series of thiadiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications in the molecular structure significantly enhanced their anticancer activity .
- Enzyme Inhibition : Another investigation focused on the acetylcholinesterase inhibitory activity of related compounds. The findings revealed that certain derivatives exhibited strong inhibition with potential implications for treating neurodegenerative diseases such as Alzheimer's .
Scientific Research Applications
4-butoxy-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with a molecular weight of approximately 463.59 g/mol. It possesses a unique structure featuring a butoxy group, a thiadiazole ring, and a thiazole moiety, which contribute to its potential biological activities and applications in medicinal chemistry.
Biological Activities and Applications
- Anticancer Properties Research indicates that this compound exhibits significant biological activities and has been evaluated for its anticancer properties, with some derivatives showing promising in vitro activity against various cancer cell lines.
- Antimicrobial and Antifungal Activities Compounds containing thiadiazole moieties have been investigated for their antimicrobial and antifungal activities, suggesting potential therapeutic applications in treating infections.
- Enzyme Inhibition Interaction studies using molecular docking have shown that this compound can form stable complexes with specific biological targets, such as dihydrofolate reductase (an enzyme involved in DNA synthesis). The compound can engage in multiple hydrogen bonding interactions with amino acids in the active site of the enzyme, suggesting its potential as an inhibitor.
Structural Similarities and Biological Activity of Analogs
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)benzamide | Contains a phenyl group instead of butoxy | Antimicrobial properties |
| N-(5-(methylthiazolyl)-1,3,4-thiadiazol-2-yl)benzamide | Methyl instead of butoxy | Anticancer activity |
| N-(5-(pyridinyl)-1,3,4-thiadiazol-2-yl)benzamide | Pyridine ring substitution | Potential anti-inflammatory effects |
These compounds highlight the versatility of thiadiazole-based structures in medicinal chemistry while showcasing the unique combination of functional groups present in this compound that may confer distinct biological activities not found in its analogs.
Comparison with Similar Compounds
Key Observations :
- The target compound’s butoxy group enhances lipophilicity compared to analogs with smaller alkoxy (e.g., methoxy) or halogenated benzyl groups .
- Substitution at the thiadiazole sulfur (e.g., benzyl, ethyl, or chlorobenzyl) influences synthetic yields, with bulkier groups (e.g., benzyl) often yielding higher purity (e.g., 85% for 5m) .
Physicochemical Properties
Physical properties such as melting points and solubility correlate with substituent effects:
*Estimated based on structural similarity.
Key Observations :
- Nitro-substituted analogs (e.g., ) exhibit lower solubility due to strong electron-withdrawing effects .
Anticancer Activity
The target compound’s thiazole and thiadiazole moieties are associated with anticancer activity through mechanisms like apoptosis induction and kinase inhibition:
Key Observations :
- Nitro-substituted analogs (e.g., ) show potent Akt inhibition but may face stability challenges in vivo .
Enzyme Inhibition and Other Activities
- Antidiabetic Potential: A benzothiazole-benzoxazole butanamide () showed docking affinity for 3-TOP protein, a diabetes target. The target compound’s thiazole-amide structure may similarly target metabolic enzymes .
- Antifungal Activity : Fluconazole-based thiadiazoles () with triazole groups exhibit antifungal properties. The target compound lacks a triazole but may retain activity via thiadiazole-mediated membrane disruption .
Q & A
Q. What synthetic strategies are optimal for preparing the 1,3,4-thiadiazole core of this compound?
- Methodological Answer : The 1,3,4-thiadiazole moiety can be synthesized via cyclization of thiosemicarbazides under acidic conditions or via oxidative coupling of thiol-containing precursors. For example, anhydrous potassium carbonate in acetone under reflux (3–5 hours) facilitates nucleophilic substitution reactions, as demonstrated in the synthesis of disubstituted thiadiazoles . Microwave-assisted synthesis (e.g., 150–200 W, 10–15 minutes) offers faster reaction times and higher yields compared to traditional reflux, as shown in analogous benzamide-thiadiazole hybrids .
- Key Considerations :
- Use dry solvents to avoid side reactions.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : A multi-spectral approach is essential:
- NMR : Analyze - and -NMR for characteristic shifts (e.g., thiadiazole C-S-C protons at δ 7.5–8.5 ppm, amide protons at δ 10–12 ppm) .
- IR : Confirm amide C=O stretching (~1650–1680 cm) and thioether C-S bonds (~650–750 cm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions stabilizing dimers) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., PFOR enzyme). Parameterize the thiadiazole and benzamide moieties for accurate ligand flexibility .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .
- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays.
Q. How can structure-activity relationship (SAR) studies be designed to improve anticancer activity?
- Methodological Answer :
- Substituent Variation : Modify the 4-butoxybenzamide group to introduce electron-withdrawing groups (e.g., -NO, -CF) to enhance cytotoxicity. Replace the 4-methylthiazole with bulkier heterocycles (e.g., benzothiazole) to test steric effects .
- In Vitro Testing : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Corrogate results with logP values to assess lipophilicity-driven membrane permeability .
Q. What experimental protocols are recommended for analyzing intermolecular interactions in the crystal structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve non-covalent interactions (e.g., N–H···O hydrogen bonds, π-π stacking between aromatic rings). Use Mercury software to quantify bond lengths and angles .
- Hirshfeld Surface Analysis : Map close contacts (e.g., C–H···F interactions contributing to 3D stability) .
Q. How can researchers resolve contradictions in cytotoxicity data across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Control Compounds : Include reference drugs (e.g., doxorubicin) to calibrate assay sensitivity.
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., thiadiazole-benzamide hybrids) to identify trends in substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
